N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-4-nitrobenzamide
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Overview
Description
N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-4-nitrobenzamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-4-nitrobenzamide typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method is the cyclization of an azide with a nitrile under acidic conditions. The dimethylphenyl group can be introduced through a Friedel-Crafts alkylation reaction. The final step involves coupling the tetrazole intermediate with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include using high-pressure reactors for the cyclization step, employing continuous flow chemistry techniques, and utilizing advanced purification methods such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.
Reduction: The tetrazole ring can be reduced to a triazole under specific conditions.
Substitution: The benzamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 4-aminobenzamide derivatives.
Reduction: Triazole derivatives.
Substitution: Various substituted benzamides.
Scientific Research Applications
N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-4-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.
Mechanism of Action
The mechanism of action of N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-4-nitrobenzamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to enzymes or receptors. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The nitro group can also participate in redox reactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-4-aminobenzamide
- N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-4-methoxybenzamide
- N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-4-chlorobenzamide
Uniqueness
N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-4-nitrobenzamide is unique due to its combination of a tetrazole ring and a nitrobenzamide group. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O3/c1-11-3-6-15(9-12(11)2)22-16(19-20-21-22)10-18-17(24)13-4-7-14(8-5-13)23(25)26/h3-9H,10H2,1-2H3,(H,18,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHTJTOBVOAWLPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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